![molecular formula C9H9N3O B1342256 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline CAS No. 924869-12-5](/img/structure/B1342256.png)
2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline
Overview
Description
“2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline” is a chemical compound . It is a structurally diverse substituted aniline bearing the 1,2,4-oxadiazole motif . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Scientific Research Applications
Anticancer Agent
Oxadiazoles, including 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline, have been synthesized and evaluated as promising anticancer agents . The compounds were found to be less toxic and showed significant in-vitro anti-cancer activities against the MCF-7 and KB cell lines .
Antidiabetic Properties
Oxadiazoles have been reported to exhibit antidiabetic properties . This suggests that 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline could potentially be used in the treatment of diabetes.
Antiviral Activity
Compounds containing the oxadiazole moiety have shown antiviral properties . This indicates that 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline could be used in the development of antiviral drugs.
Anti-inflammatory Properties
Oxadiazoles, including 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline, have demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antibacterial and Antifungal Activity
Oxadiazoles have been found to exhibit antibacterial and antifungal properties . This suggests that 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline could be used in the development of new antibacterial and antifungal drugs.
Use in Agriculture
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This suggests that 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline could potentially be used in agriculture to protect plants from various diseases and pests.
Antioxidant Properties
Oxadiazoles have been found to exhibit antioxidant properties . This suggests that 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline could be used in the development of antioxidant drugs.
Analgesic Properties
Oxadiazoles, including 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline, have demonstrated analgesic properties . This suggests potential applications in the treatment of pain.
Mechanism of Action
Target of Action
It is known that oxadiazole derivatives, which include 2-methyl-3-(1,3,4-oxadiazol-2-yl)aniline, have been found to exhibit anticancer activity by acting on various enzymes such as thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase .
Mode of Action
The mode of action of 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline involves interaction with its targets leading to inhibition of their activity. This results in the disruption of cellular processes essential for the proliferation of cancer cells
Biochemical Pathways
2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline affects several biochemical pathways. It inhibits telomerase activity, acts as a focal adhesion kinase inhibitor, targets thymidylate synthase, acts as an inhibitor of the B-cell lymphoma 2, inhibits the NF-kB signaling pathway, and targets tubulin polymerization . These pathways are crucial for cell proliferation and survival, particularly in cancer cells.
Result of Action
The molecular and cellular effects of the action of 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline include the inhibition of enzymes essential for cell proliferation, leading to the death of cancer cells . The compound’s action on these targets disrupts the normal functioning of the cells, leading to their death.
Future Directions
The 1,2,4-oxadiazole ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds could be used in the future in medicine and agriculture .
properties
IUPAC Name |
2-methyl-3-(1,3,4-oxadiazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-7(3-2-4-8(6)10)9-12-11-5-13-9/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZKEYKUULQJLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594751 | |
Record name | 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline | |
CAS RN |
924869-12-5 | |
Record name | 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3-(1,3,4-oxadiazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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